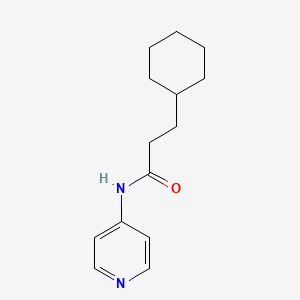

3-cyclohexyl-N-(pyridin-4-yl)propanamide

Description

3-Cyclohexyl-N-(pyridin-4-yl)propanamide is a small organic molecule characterized by a central propanamide backbone substituted with a cyclohexyl group at the 3-position and a pyridin-4-yl group at the terminal amide nitrogen. Its synthesis typically involves coupling cyclohexylpropanoic acid derivatives with 4-aminopyridine under standard amide-forming conditions.

Properties

IUPAC Name |

3-cyclohexyl-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTMEJBWSAQQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(pyridin-4-yl)propanamide typically involves the reaction of cyclohexylamine with 4-pyridinecarboxylic acid, followed by the formation of the amide bond through a coupling reaction. Common reagents used in this process include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by employing continuous flow reactors and automated systems. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amide moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-cyclohexyl-N-(pyridin-4-yl)propanamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

BRD4 Bromodomain Inhibition

- This compound : Exhibits binding to BRD4 bromodomain (PDB: 1A9) via hydrophobic interactions with the cyclohexyl group and hydrogen bonding with the pyridinyl nitrogen .

- Analog with Thiazole Moiety : 3-Cyclohexyl-N-{3-(2-oxothiazol-4-yl)phenyl}propanamide () shows enhanced BRD4 affinity due to additional thiazole-mediated π-stacking interactions .

Antiparasitic Activity

- Compound 3n (): Displays IC~50~ = 0.8 µM against Trypanosoma cruzi, attributed to the indole group’s ability to disrupt parasitic CYP51 .

- This compound: No direct antiparasitic data reported, but its cyclohexyl group may hinder entry into parasitic cells compared to planar indole derivatives .

Key Observations :

- Electron-withdrawing groups (e.g., CF~3~ in 3q) reduce yields due to steric and electronic challenges during amide coupling .

- The cyclohexyl variant’s synthesis yield is unspecified, but similar protocols suggest moderate efficiency .

Physical Properties and Solubility

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-cyclohexyl-N-(pyridin-4-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide coupling between 3-cyclohexylpropanoic acid and 4-aminopyridine. Key steps include:

- Activation of the carboxylic acid using reagents like HATU or EDC .

- Controlled temperature (0–25°C) and anhydrous solvents (e.g., DMF, THF) to minimize side reactions .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : X-ray crystallography is used to confirm stereochemistry and hydrogen-bonding patterns (e.g., N–H⋯O interactions). For example, cyclohexyl groups often adopt chair conformations, as seen in related N-cyclohexylpropanamide derivatives . Complementary techniques include:

- NMR : Assign peaks for pyridine protons (δ 8.2–8.5 ppm) and cyclohexyl protons (δ 1.2–2.1 ppm) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition or receptor-binding assays based on structural analogs. For instance:

- Kinase inhibition : Test against tyrosine kinases using fluorescence polarization assays .

- Antimicrobial activity : Use microdilution assays (MIC values) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can researchers ensure compound purity and stability during storage?

- Methodological Answer :

- Purity : Monitor via HPLC (C18 column, acetonitrile/water gradient) and ensure <5% impurities .

- Stability : Store in anhydrous DMSO at -20°C; avoid repeated freeze-thaw cycles. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

Q. What strategies improve solubility for in vivo studies?

- Methodological Answer :

- Salt formation : Use hydrochloride salts of the pyridine moiety.

- Co-solvents : Employ PEG-400 or cyclodextrin-based formulations .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 gene-edited cell lines to isolate primary targets .

Q. What computational approaches guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Molecular docking : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .

- QSAR modeling : Train models on analogs with varied substituents (e.g., pyridine vs. benzene rings) to predict IC₅₀ values .

Q. How can metabolic stability and pharmacokinetics (PK) be optimized?

- Methodological Answer :

- Metabolite identification : Use liver microsomes + LC-MS/MS to detect oxidation/hydrolysis products.

- Structural tweaks : Introduce electron-withdrawing groups on the cyclohexyl ring to reduce CYP450-mediated metabolism .

Q. What advanced spectroscopic methods resolve dynamic molecular behavior?

- Methodological Answer :

- Dynamic NMR : Study conformational exchange in the cyclohexyl group (ΔG‡ calculations) .

- Solid-state NMR : Probe hydrogen-bonding networks in crystalline forms .

Q. How is molecular dynamics (MD) used to predict target engagement?

- Methodological Answer :

- Simulation setup : Run 100-ns MD trajectories (AMBER force field) to assess binding mode stability .

- Free-energy calculations : Use MM-GBSA to compare binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.